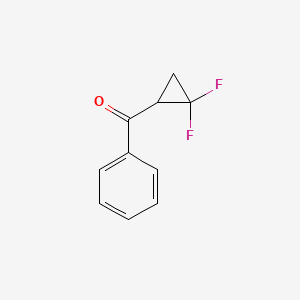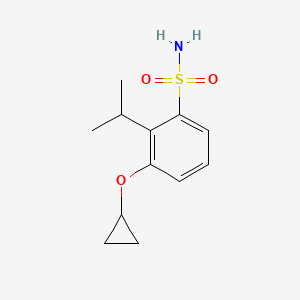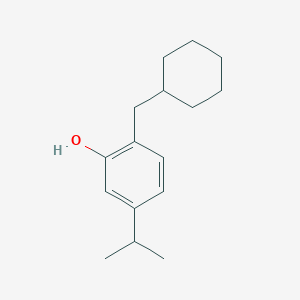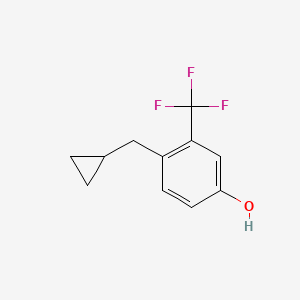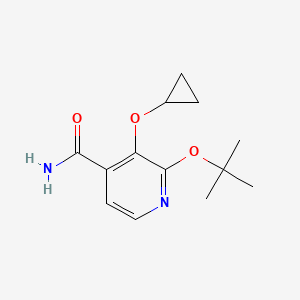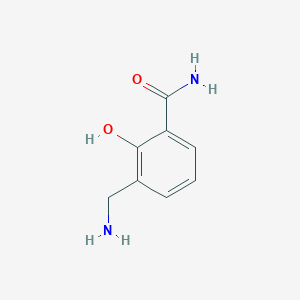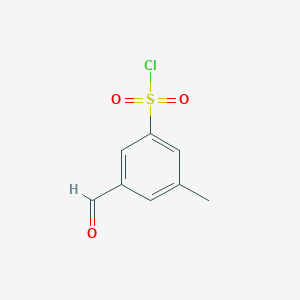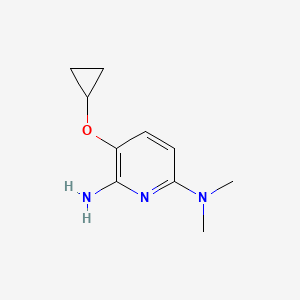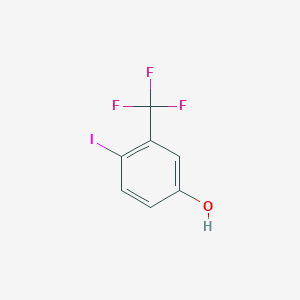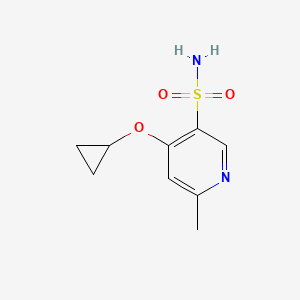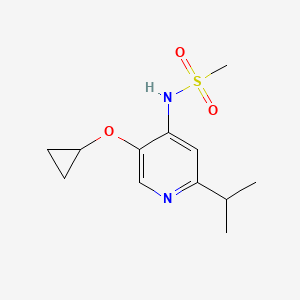
3-Bromo-4-cyclopropoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a cyclopropoxy group at the 4-position, and two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-N,N-dimethylaniline typically involves the bromination of 4-cyclopropoxyaniline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as fluorine, chlorine, or iodine.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium fluoride or potassium iodide in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: 3-Fluoro-4-cyclopropoxy-N,N-dimethylaniline, 3-Chloro-4-cyclopropoxy-N,N-dimethylaniline.
Oxidation: this compound N-oxide.
Reduction: 4-Cyclopropoxy-N,N-dimethylaniline.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The N,N-dimethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxy-N,N-dimethylaniline: Lacks the bromine atom, affecting its reactivity.
3-Chloro-4-cyclopropoxy-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding interactions, and overall biological activity .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)8-3-6-11(10(12)7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
HWBSGECIGFMJLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



